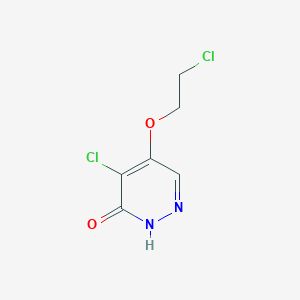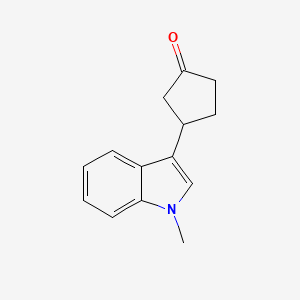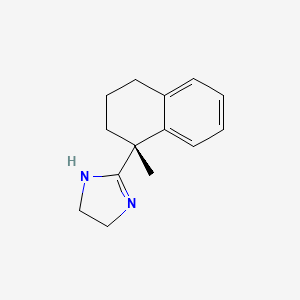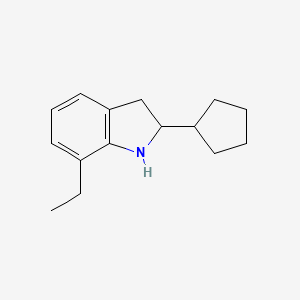![molecular formula C12H10N2O2 B11891098 2,3-Dimethylchromeno[4,3-c]pyrazol-4(2H)-one CAS No. 153212-60-3](/img/structure/B11891098.png)
2,3-Dimethylchromeno[4,3-c]pyrazol-4(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethylchromeno[4,3-c]pyrazol-4(2H)-one is a heterocyclic compound that belongs to the class of chromeno-pyrazolones This compound is characterized by its fused ring structure, which includes a chromene and a pyrazolone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 2,3-Dimethylchromeno[4,3-c]pyrazol-4(2H)-one involves the reaction of 4-hydroxycoumarin with arylhydrazines, followed by cyclization with triethyl orthoacetate . This method provides a straightforward approach to obtaining the desired compound with good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of scaling up laboratory synthesis to industrial production would apply. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethylchromeno[4,3-c]pyrazol-4(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, potentially altering its biological activity.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dihydro derivatives.
Scientific Research Applications
2,3-Dimethylchromeno[4,3-c]pyrazol-4(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials with unique properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2,3-Dimethylchromeno[4,3-c]pyrazol-4(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its potential as a CDK2 inhibitor.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity.
Uniqueness
2,3-Dimethylchromeno[4,3-c]pyrazol-4(2H)-one is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
153212-60-3 |
|---|---|
Molecular Formula |
C12H10N2O2 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
2,3-dimethylchromeno[4,3-c]pyrazol-4-one |
InChI |
InChI=1S/C12H10N2O2/c1-7-10-11(13-14(7)2)8-5-3-4-6-9(8)16-12(10)15/h3-6H,1-2H3 |
InChI Key |
AMPCOZMEFRBZEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1C)C3=CC=CC=C3OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Methyl-3-phenylimidazo[1,2-a]pyridine](/img/structure/B11891048.png)








